molecular formula C17H19N3O4S B2725879 2-(4-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2320889-47-0

2-(4-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2725879
CAS RN: 2320889-47-0
M. Wt: 361.42
InChI Key: KABLAXPGTXIAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a chemical compound used in scientific research. It is commonly referred to as “Compound X” and is known for its potential therapeutic effects on various diseases.

Scientific Research Applications

Pharmacological Properties and Molecular Mechanisms

  • Sulfonamide Inhibitors : Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics used today for the therapy of bacterial infections and those caused by other microorganisms. They also find application in drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Sulfonamides are explored for their therapeutic potential against a variety of conditions, including cancer, glaucoma, inflammation, and dandruff, underscoring the versatility and importance of the sulfonamide group in drug development (Gulcin & Taslimi, 2018).

  • Chlorogenic Acid (CGA) Applications : CGA is a phenolic compound with antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory activities. This highlights the potential of CGA in treating a wide range of disorders, from metabolic syndromes to neurodegenerative diseases, indicating the broad therapeutic potential of phenolic compounds in pharmaceutical development (Naveed et al., 2018).

  • Sulfasalazine in Rheumatoid Arthritis : Sulfasalazine is a drug used in the treatment of rheumatoid arthritis and is a combination of sulfapyridine and 5-aminosalicylic acid. It has been found to be effective as a disease-modifying antirheumatic drug (DMARD), highlighting the application of sulfonamide derivatives in chronic disease management. This underscores the utility of sulfonamide-based compounds in therapeutic applications beyond their traditional use as antibiotics (Rains, Noble, & Faulds, 1995).

Environmental and Analytical Considerations

  • Degradation and Environmental Fate of Pharmaceuticals : Research into the degradation, environmental fate, and biotoxicity of pharmaceutical degradation products, including those of CW agents, sheds light on the importance of understanding the environmental impact of chemical compounds. This area of research is critical for assessing the long-term environmental and health implications of chemical compounds, including those related to pharmacology and medicinal chemistry (Munro et al., 1999).

properties

IUPAC Name

2-[4-[(6-cyclopropylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c18-17(21)11-24-14-4-6-15(7-5-14)25(22,23)20-10-12-1-8-16(19-9-12)13-2-3-13/h1,4-9,13,20H,2-3,10-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABLAXPGTXIAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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